(3-(Quinolin-2-ylmethoxy)phenyl)methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10789 involves the reaction of 2-quinolinylmethanol with phenylmethanol under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
CAY10789 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Substitution reactions can occur at the phenyl or quinoline rings, introducing different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed
Major Products
The major products formed from these reactions include various quinoline and phenyl derivatives, which can be further utilized in different research applications .
Scientific Research Applications
CAY10789 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions with CysLT1R and GPBAR1.
Biology: Investigated for its effects on cell adhesion and cytokine expression in various cell lines.
Medicine: Explored for its potential therapeutic effects in diseases such as colitis and metabolic syndromes.
Industry: Utilized in the development of new drugs targeting CysLT1R and GPBAR1 .
Mechanism of Action
CAY10789 exerts its effects by binding to and modulating the activity of CysLT1R and GPBAR1. As a CysLT1R antagonist, it inhibits the receptor’s activity, reducing the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). As a GPBAR1 agonist, it activates the receptor, leading to various downstream effects, including reduced cell adhesion and improved metabolic stability .
Comparison with Similar Compounds
CAY10789 is unique in its dual activity as both a CysLT1R antagonist and a GPBAR1 agonist. Similar compounds include:
Montelukast: A selective CysLT1R antagonist used in the treatment of asthma.
Obeticholic Acid: A selective GPBAR1 agonist used in the treatment of primary biliary cholangitis.
Compared to these compounds, CAY10789 offers the advantage of targeting both receptors, potentially providing broader therapeutic effects .
Properties
CAS No. |
123226-28-8 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
[3-(quinolin-2-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C17H15NO2/c19-11-13-4-3-6-16(10-13)20-12-15-9-8-14-5-1-2-7-17(14)18-15/h1-10,19H,11-12H2 |
InChI Key |
FARMNDXIOAHJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.